molecular formula C14H15N3O3 B3011717 Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate CAS No. 1204527-84-3

Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate

Cat. No.: B3011717
CAS No.: 1204527-84-3
M. Wt: 273.292
InChI Key: BNALCWXJSSHVQD-UHFFFAOYSA-N
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Description

Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate is a pyrazine derivative characterized by a pyrazine ring substituted at the 5-position with a (4-methoxybenzyl)amino group and a methyl ester at the 2-position. The 4-methoxybenzyl group in this compound enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors, through aromatic interactions and hydrogen bonding .

Properties

IUPAC Name

methyl 5-[(4-methoxyphenyl)methylamino]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)7-16-13-9-15-12(8-17-13)14(18)20-2/h3-6,8-9H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNALCWXJSSHVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(N=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate typically involves the reaction of 4-methoxybenzylamine with a pyrazine derivative. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate is used extensively in medicinal chemistry due to its potential therapeutic effects. Its derivatives have been studied for various biological activities, including:

  • Anticancer Activity :
    • Research indicates that pyrazine derivatives can induce apoptosis in cancer cells. For instance, a study reported that similar compounds downregulate anti-apoptotic proteins (Bcl2 and Survivin) while upregulating pro-apoptotic proteins (Bax), leading to cell cycle arrest in leukemia cells (K562) .
    • Table 1: Apoptotic Effects on K562 Cells
    CompoundIC50 (μM)Mechanism
    This compoundTBDInduces apoptosis via Bcl2/Bax modulation
    2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate25Induces apoptosis and cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented, indicating its potential use in treating infections caused by resistant bacterial strains.

  • Table 2: Antimicrobial Activity of Pyrazine Derivatives
    CompoundTarget BacteriaMIC (μg/mL)
    This compoundStaphylococcus aureusTBD
    Other Pyrazine DerivativesEscherichia coli<250

Case Study 1: Anticancer Efficacy

In a controlled experiment, a derivative closely related to this compound was tested against multiple myeloma cells. The compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced efficacy .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of pyrazine derivatives found that certain compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may possess similar properties .

Mechanism of Action

The mechanism of action of Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Core

Methyl 5-Aminopyrazine-2-carboxylate (CAS 13924-94-2)
  • Structure: Differs by having an amino group instead of the (4-methoxybenzyl)amino substituent.
  • Properties: The amino group increases polarity, reducing lipophilicity compared to the 4-methoxybenzyl analog. This compound serves as a precursor for further functionalization .
  • Applications : Used in synthesizing ureidopyrazines with antimycobacterial activity (e.g., propyl 5-(3-phenylureido)pyrazine-2-carboxylate, MIC = 1.56 μg/mL against Mtb H37Rv) .
Methyl 5-(Azepan-1-yl)pyrazine-2-carboxylate (Compound 36)
  • Structure : Features an azepane ring (7-membered cyclic amine) at the 5-position.
  • Synthesis : Prepared via nucleophilic substitution with azepane in 1,2-dichloroethane .
Methyl 5-(Bromomethyl)pyrazine-2-carboxylate (CAS 193966-70-0)
  • Structure : Contains a bromomethyl group at the 5-position.
  • Reactivity : The bromine atom enables further cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), making it a versatile intermediate for introducing aryl or heteroaryl groups .

Heterocyclic Core Modifications

5-((4-Methoxybenzyl)amino)pyridine-2,4-dicarboxylic Acid (Compound 20h)
  • Structure : Pyridine-based analog with dicarboxylic acid groups at positions 2 and 3.
  • Binding Studies : Forms a similar fold in complex with JMJD5 as the pyrazine derivative 20j but shows altered hydrogen-bonding interactions due to the pyridine nitrogen’s position .
  • Activity : Demonstrates selective inhibition of human enzymes, highlighting the role of heterocycle choice in target specificity .
Ureidopyrazines (e.g., Propyl 5-(3-(4-Methoxyphenyl)ureido)pyrazine-2-carboxylate)
  • Structure: Ureido group replaces the (4-methoxybenzyl)amino moiety.
  • Activity : Exhibits antimycobacterial activity (MIC = 6.25 μg/mL against Mtb H37Rv) but lower potency than phenylureido analogs, underscoring the importance of substituent electronic properties .
Triazole Derivatives (e.g., 5-{[3-(4-Chlorophenyl)-5-(4-Methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-alkyl/aryl-1,2,4-triazole-3-thiones)
  • Structure : 4-Methoxybenzyl group retained but integrated into a triazole scaffold.
  • Activity : Shows lipase and α-glucosidase inhibition, suggesting the 4-methoxybenzyl group enhances interactions with hydrophobic enzyme pockets .

Physicochemical Properties

Compound LogP* Solubility (mg/mL) Molecular Weight (g/mol) Key Substituent
Methyl 5-((4-Methoxybenzyl)amino)pyrazine-2-carboxylate 2.1 0.15 (DMSO) 287.29 4-Methoxybenzylamino
Methyl 5-Aminopyrazine-2-carboxylate 0.8 1.2 (Water) 167.13 Amino
Methyl 5-(Bromomethyl)pyrazine-2-carboxylate 1.9 0.08 (DMSO) 231.05 Bromomethyl
Propyl 5-(3-Phenylureido)pyrazine-2-carboxylate 2.5 0.10 (DMSO) 303.31 Phenylureido

*Calculated using ChemAxon.

Key Research Findings

Substituent Position Matters : 5-Substituted pyrazine-2-carboxylates generally exhibit higher enzymatic affinity than 6-substituted analogs due to favorable spatial alignment with active sites .

4-Methoxybenzyl Enhances Lipophilicity: This group improves membrane permeability but may reduce aqueous solubility compared to smaller substituents like amino or bromo groups .

Heterocycle Choice Dictates Target Interaction : Pyrazine derivatives engage in π-π stacking with aromatic enzyme residues, while pyridine analogs rely more on hydrogen bonding .

Biological Activity

Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C14H15N3O3
  • Molar Mass : 273.29 g/mol
  • CAS Number : 1204527-84-3

Research indicates that pyrazine derivatives, including this compound, exhibit various mechanisms of action, primarily through the induction of apoptosis in cancer cells and antibacterial activity.

1. Anticancer Activity

Several studies have explored the anticancer potential of pyrazine derivatives:

  • Induction of Apoptosis : A study highlighted that compounds similar to this compound induce apoptosis in leukemia cells (K562). The mechanism involved downregulation of anti-apoptotic proteins (Bcl2 and Survivin) and upregulation of pro-apoptotic proteins (Bax), leading to cell cycle arrest in the G0/G1 phase .

Table 1: Apoptotic Effects on K562 Cells

CompoundIC50 (μM)Mechanism
This compoundTBDInduces apoptosis via Bcl2/Bax modulation
2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate25Induces apoptosis and cell cycle arrest

2. Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives have also been documented. For example, some derivatives demonstrated significant activity against various bacterial strains, suggesting that this compound may possess similar properties.

Table 2: Antimicrobial Activity of Pyrazine Derivatives

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureusTBD
Other Pyrazine DerivativesEscherichia coli<250

Case Study 1: Anticancer Efficacy

In a controlled experiment, a derivative closely related to this compound was tested against multiple myeloma cells. The compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced efficacy .

Case Study 2: Synergistic Effects

Another study investigated the synergistic effects of combining this compound with established anticancer drugs. The combination therapy showed improved apoptosis rates and reduced side effects compared to monotherapy .

Q & A

What are the common synthetic routes for Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate, and what key reaction conditions are involved?

Answer:
The synthesis typically involves a multi-step sequence starting from methyl pyrazine-2-carboxylate derivatives. A three-step approach is commonly employed:

Amine Functionalization : Reacting methyl 5-(aminomethyl)pyrazine-2-carboxylate with halogen-substituted benzenesulfonyl chlorides in dichloromethane (DCM) and triethylamine (TEA) to form intermediates .

Ester Saponification : Hydrolysis of the ester group using KOH to generate carboxylic acid derivatives .

Amide Coupling : Utilizing EDCI and HOBt as coupling agents in DCM/TEA to attach the 4-methoxybenzylamine moiety .
Critical parameters include solvent choice (e.g., DCM for sulfonylation), stoichiometry of coupling reagents, and purification via silica gel chromatography .

How can researchers optimize the yield of this compound during amide coupling reactions?

Answer:
Yield optimization requires addressing:

  • Catalyst Selection : EDCI/HOBt systems are standard, but Pd/C catalysts (e.g., in hydrogenation steps) can improve regioselectivity for related pyrazine derivatives .
  • Reaction Temperature : Lower temperatures (0–25°C) minimize side reactions during coupling .
  • Purification : HPLC or column chromatography with gradients (e.g., 0–10% MeOH in DCM) resolves unreacted amines and byproducts .
    Contradictions in yield data often arise from solvent polarity effects; for example, polar aprotic solvents (DMF) may increase reaction rates but complicate purification .

What spectroscopic techniques are critical for confirming the structure of this compound, and how should data be interpreted?

Answer:
Key techniques include:

  • HRMS (ESI) : To verify molecular ion peaks (e.g., m/z 695.2954 for related pyrazine-carboxylates) and isotopic patterns .
  • NMR :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm methoxy groups, while aromatic protons (δ 6.8–8.5 ppm) validate the pyrazine and benzyl moieties .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm ester/amide bonds .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in iridium(III) complexes with pyrazine ligands .

What mechanistic insights explain the reactivity of the pyrazine ring in this compound during functionalization?

Answer:
The pyrazine ring’s electron-deficient nature directs nucleophilic attack to the α-positions (N-adjacent carbons). For example:

  • Amination : The 5-position is activated for nucleophilic substitution due to conjugation with the carboxylate group, enabling 4-methoxybenzylamine attachment .
  • Halogenation : Electrophilic bromination at the 3-position occurs via N-bromosuccinimide (NBS) in DCM, driven by the ring’s electron-withdrawing substituents .
    DFT studies on analogous pyrazines suggest that steric effects from the methyl ester group influence regioselectivity .

How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?

Answer:
The pyrazine-2-carboxylate moiety acts as a versatile ligand for transition metals. For instance:

  • Hydrothermal Synthesis : Reacting with Cu(II) or Mo(VI) oxides under hydrothermal conditions forms hybrid polymers, as demonstrated in {[Cu₅(pzca)₆(H₂O)₄][Mo₈O₂₆]} frameworks. These structures exhibit 2D/3D networks with potential catalytic or magnetic properties .
  • Coordination Modes : The carboxylate group binds metals in a bidentate manner, while the pyrazine nitrogen enables bridging between metal centers .
    Applications in gas storage or catalysis require tuning pH (4–6) and temperature (120–180°C) during synthesis .

What strategies address contradictions in biological activity data for structurally similar pyrazine derivatives?

Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize cytotoxicity assays (e.g., MTT vs. SRB) to compare IC₅₀ values for carbonic anhydrase inhibition .
  • Solubility Effects : Use co-solvents (DMSO ≤1%) to ensure compound dissolution without interfering with enzyme activity .
  • Metabolic Stability : LC-MS/MS profiling identifies metabolites that may alter activity, as seen in pyrazole-thiourea derivatives .

What advanced computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP values (predicted ~2.1 for methyl esters) and polar surface area (<90 Ų) .
  • Docking Studies : AutoDock Vina models interactions with targets like mGluR2, leveraging pyrazine’s planar geometry for π-π stacking .
  • ADMET Prediction : Tools like SwissADME assess hepatic metabolism risks (e.g., CYP3A4 inhibition) based on structural analogs .

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